molecular formula C12H16O2 B8771204 2-Butoxy-1-phenylethanone

2-Butoxy-1-phenylethanone

Cat. No.: B8771204
M. Wt: 192.25 g/mol
InChI Key: MIKJKIMMCNQHKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Butoxyacetophenone: is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.2542 g/mol . It is also known by other names such as 4-n-Butoxyacetophenone and p-Butoxyacetophenone . This compound is characterized by a butoxy group attached to the para position of an acetophenone molecule, making it a derivative of acetophenone.

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Butoxyacetophenone can be synthesized through various methods. One common method involves the α-bromination of acetophenones using reagents like NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte . Another method involves the free radical bromination of ethyl benzene compounds using bromate, bromide, and sulfuric acid, followed by hydrolysis to obtain the alpha-bromoacetophenone compound .

Industrial Production Methods: Industrial production of 2-Butoxy-1-phenylethanone typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of catalyst-free methods and biphasic electrolysis are preferred for their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Alpha-Butoxyacetophenone undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Halogenation, particularly bromination.

Common Reagents and Conditions:

Major Products:

    Brominated derivatives: such as .

    Alcohols: and depending on the reaction conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Butoxy-1-phenylethanone involves its interaction with molecular targets such as enzymes and proteins . The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. For example, brominated derivatives of this compound are known to inhibit protein tyrosine phosphatases such as SHP-1 and PTP1B , which play roles in cellular signaling .

Comparison with Similar Compounds

Alpha-Butoxyacetophenone can be compared with other similar compounds such as:

Uniqueness: Alpha-Butoxyacetophenone is unique due to its butoxy group , which imparts distinct chemical properties and reactivity compared to other acetophenone derivatives. This makes it valuable in specific synthetic applications and research studies.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-butoxy-1-phenylethanone

InChI

InChI=1S/C12H16O2/c1-2-3-9-14-10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

MIKJKIMMCNQHKK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-hydroxyacetophenone (27.2 g, 0.2 mole), 1-bromobutane (41.8 g, 0.305 mole) and potassium carbonate (41.4 g, 0.3 mole) in acetone (400 ml) were heated under reflux for 48 hours. Water (200 ml) was then added and the mixture extracted with ethyl acetate (300 ml) and washed with water (2×150 ml). The organic solution was dried and evaporated under reduced pressure to give an orange liquid which solidified on cooling to give the product (38.0 g, 99%) which was used in the next reaction without further purification.
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
41.8 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
99%

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